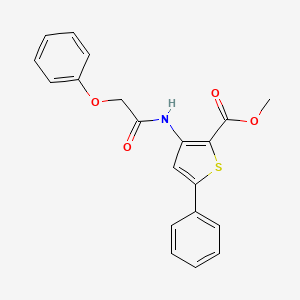

methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial and antiproliferative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the acylation of thiophene derivatives followed by esterification. The process begins with the preparation of 2-phenoxyacetamido intermediates, which are then reacted with thiophene carboxylic acids under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiophene core.

Scientific Research Applications

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential antiproliferative effects on cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The antiproliferative effects could be due to the inhibition of key enzymes involved in cell division and growth.

Comparison with Similar Compounds

Similar Compounds

Phenoxymethylpenicillin: An antibiotic with a similar phenoxyacetamido group, used to treat bacterial infections.

Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene cores, known for their diverse biological activities.

Uniqueness

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological properties. Its dual phenoxyacetamido and thiophene-carboxylate moieties provide a versatile scaffold for further chemical modifications and optimization for various applications.

Biological Activity

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C16H15NO4S

- Molecular Weight : 317.36 g/mol

The structure includes a thiophene ring, which is known for its role in various biological activities, and an amide group that enhances solubility and bioactivity.

1. Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

- Cell Lines Tested :

- DLD1 (colorectal adenocarcinoma)

- HeLa (cervical cancer)

- HepG2 (hepatocellular carcinoma)

In vitro assays demonstrated that the compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. Specifically, compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase, leading to increased necrosis and apoptosis rates .

The mechanism through which this compound exerts its anticancer effects involves:

- VEGFR-2 Inhibition : The compound acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for angiogenesis in tumors. Molecular docking studies indicated that it binds effectively to the VEGFR-2 active site, similar to sorafenib, a known VEGFR inhibitor .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | DLD1 | 15.4 | Apoptosis induction via caspase activation |

| HeLa | 10.8 | Cell cycle arrest at G2/M phase | |

| HepG2 | 12.3 | VEGFR-2 inhibition |

Study on Anticancer Efficacy

In a recent study published in PubMed, several derivatives of this compound were synthesized and evaluated for their anticancer properties. The leading compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 10.8 µM, demonstrating its potential as a therapeutic agent against cervical cancer .

Study on Mechanistic Insights

Another investigation focused on the molecular docking and interaction studies with VEGFR-2, revealing that the compound's binding affinity was comparable to that of sorafenib. This suggests that this compound could serve as a lead compound for further development into antiangiogenic therapies .

Properties

IUPAC Name |

methyl 3-[(2-phenoxyacetyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-20(23)19-16(12-17(26-19)14-8-4-2-5-9-14)21-18(22)13-25-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKDVQXUIZHLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.